

Application of "Isopropyl 2-Isopropylphenyl Ether" in organic synthesis

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Compound of Interest

Compound Name: *Isopropyl 2-Isopropylphenyl Ether*

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Application Notes and Protocols: Isopropyl 2-Isopropylphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of **Isopropyl 2-Isopropylphenyl Ether**, focusing on its role in organic synthesis, primarily as a significant impurity in the industrial production of Propofol (2,6-diisopropylphenol). While direct synthetic applications are not well-documented in peer-reviewed literature, its formation and potential reactions are of considerable interest in process chemistry and drug development.

Compound Identification and Properties

- IUPAC Name: 1-Isopropoxy-2-isopropylbenzene
- Synonyms: o-Cumenyl Isopropyl Ether, Propofol EP Impurity K[1][2][3][4][5]
- CAS Number: 14366-59-7[3][4]
- Molecular Formula: C₁₂H₁₈O[3][4]
- Molecular Weight: 178.27 g/mol [3]

Physicochemical Data:

Property	Value	Reference
Appearance	Liquid	[6]
Solubility	Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)	[6]
Storage	2-8 °C Refrigerator	[1]

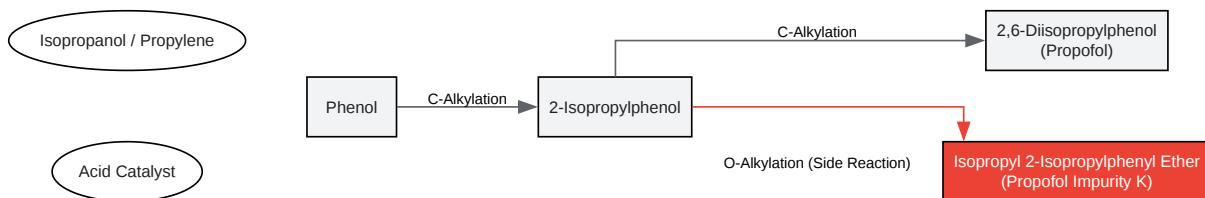
Application in Organic Synthesis: Formation as a Byproduct in Propofol Synthesis

The most significant context for **Isopropyl 2-Isopropylphenyl Ether** in organic synthesis is its formation as a byproduct during the Friedel-Crafts alkylation of phenol to produce 2,6-diisopropylphenol (Propofol), a widely used intravenous anesthetic agent.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The industrial synthesis of Propofol typically involves the reaction of phenol with an isopropylating agent, such as propylene or isopropanol, in the presence of an acid catalyst (e.g., H-beta or H-mordenite zeolites).[\[10\]](#)[\[11\]](#) The reaction proceeds through the initial formation of 2-isopropylphenol, which is then further alkylated to the desired 2,6-diisopropylphenol.

However, a competing side reaction can occur: the O-alkylation of the phenolic hydroxyl group. Phenolate anions, formed under certain reaction conditions, are ambident nucleophiles and can undergo either C-alkylation or O-alkylation.[\[12\]](#) While C-alkylation is the desired pathway for Propofol synthesis, O-alkylation of the 2-isopropylphenol intermediate leads to the formation of **Isopropyl 2-Isopropylphenyl Ether**.[\[11\]](#)[\[13\]](#)

The ratio of C-alkylation to O-alkylation is influenced by several factors, including the choice of solvent, catalyst, and temperature.[\[12\]](#)[\[14\]](#)[\[15\]](#) For instance, protic solvents can shield the phenolate oxygen through hydrogen bonding, potentially favoring C-alkylation.[\[12\]](#) The formation of this ether impurity is a critical consideration in the process development and purification of Propofol for pharmaceutical use.[\[6\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Synthetic pathway of Propofol highlighting the side reaction leading to **Isopropyl 2-Isopropylphenyl Ether**.

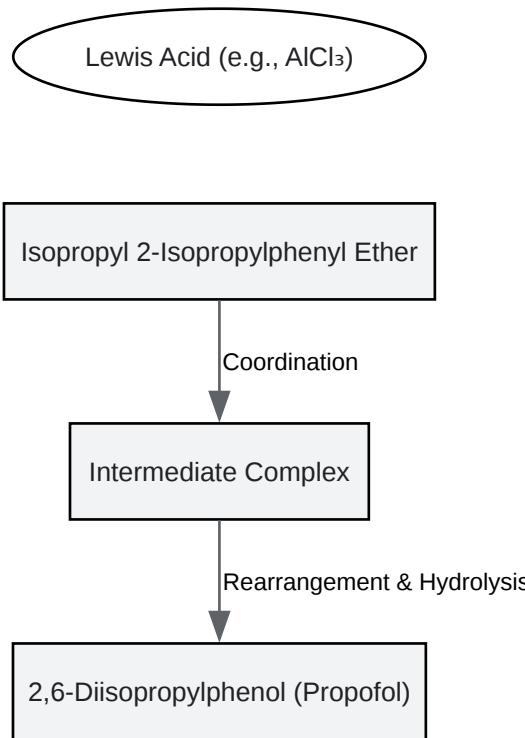
Potential (Unconfirmed) Synthetic Utility: Rearrangement Reactions

There is anecdotal evidence suggesting that **Isopropyl 2-Isopropylphenyl Ether** could potentially undergo a rearrangement to form 2,6-diisopropylphenol.[21] This would likely proceed via a Fries-type rearrangement mechanism rather than a classical Claisen rearrangement, as the latter requires an allyl or vinyl group. A study on the isopropylation of phenol noted that the rate of diisopropylphenol formation is higher than that from the rearrangement of isopropyl phenyl ether, suggesting that rearrangement is a possible, though perhaps not primary, pathway.[22]

Hypothetical Fries-Type Rearrangement Protocol:

This is a generalized, hypothetical protocol as no specific literature procedure for this substrate was found.

- Reactant & Catalyst: **Isopropyl 2-Isopropylphenyl Ether** would be treated with a Lewis acid catalyst (e.g., AlCl_3 , BF_3) in an inert solvent.
- Temperature: The reaction mixture would likely require heating to promote the migration of the isopropyl group from the ether oxygen to the ortho position of the phenyl ring.
- Workup: An acidic workup would be necessary to hydrolyze the intermediate complex and yield the final product, 2,6-diisopropylphenol.



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Caption: Hypothetical Fries-type rearrangement of **Isopropyl 2-Isopropylphenyl Ether**.

Analytical Characterization

As a known impurity, the analytical characterization of **Isopropyl 2-Isopropylphenyl Ether** is crucial for quality control in Propofol manufacturing. While specific, high-resolution spectra are not publicly available, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two isopropyl groups and the aromatic protons.

- Aromatic Protons: Multiplets in the range of 6.8-7.3 ppm.
- Isopropyl CH Groups: A septet for the CH attached to the ether oxygen, likely downfield (around 4.0-4.5 ppm) due to the deshielding effect of the oxygen. Another septet for the CH on the aromatic ring, likely around 3.0-3.5 ppm.[23]
- Isopropyl CH₃ Groups: Doublets for the methyl protons of both isopropyl groups, likely in the range of 1.2-1.4 ppm.[23]

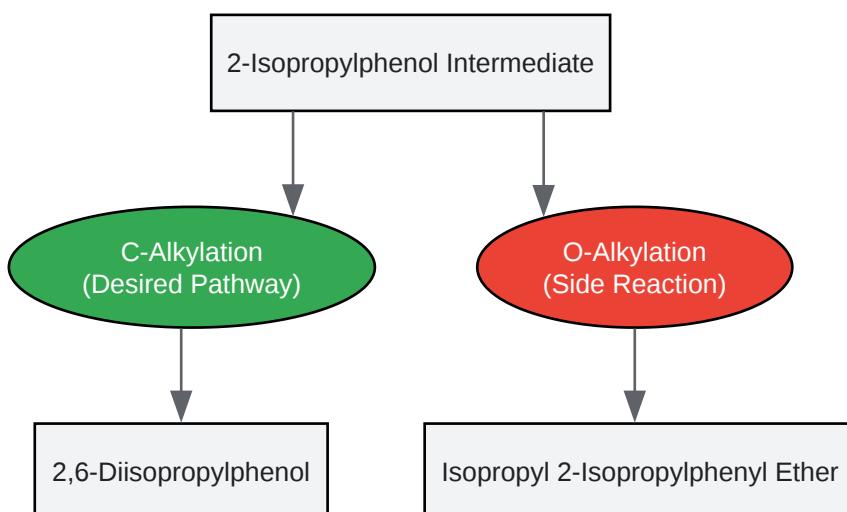
¹³C NMR Spectroscopy: The carbon NMR spectrum would distinguish the different carbon environments.

- Aromatic Carbons: Signals in the aromatic region (110-160 ppm). The carbon attached to the ether oxygen would be the most downfield.
- Isopropyl CH Carbons: A signal for the CH carbon of the isopropoxy group around 65-75 ppm. The CH carbon of the isopropyl group on the ring would appear further upfield.[23]
- Isopropyl CH₃ Carbons: Signals for the methyl carbons around 20-25 ppm.[23]

Mass Spectrometry (Electron Ionization): The mass spectrum would likely show a molecular ion peak at $m/z = 178$. Fragmentation would be expected to involve the loss of isopropyl groups ($m/z = 135$) and propene from the isopropoxy group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for:

- C-O-C Stretch: A strong, characteristic ether linkage band in the region of 1200-1000 cm^{-1} .
- Aromatic C=C Stretch: Peaks in the 1600-1450 cm^{-1} region.
- sp³ C-H Stretch: Absorptions just below 3000 cm^{-1} .
- Aromatic C-H Stretch: Absorptions just above 3000 cm^{-1} .



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Caption: Competing C-alkylation and O-alkylation pathways for the 2-isopropylphenol intermediate.

In summary, while **Isopropyl 2-Isopropylphenyl Ether** is not a widely used reagent in organic synthesis, its role as a key impurity in the production of Propofol makes its study essential for process optimization and quality control in the pharmaceutical industry. Its formation highlights the fundamental principles of electrophilic aromatic substitution and the competitive nature of C- versus O-alkylation in phenols.

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